Acalabrutinib maleate is derived from acalabrutinib, which was developed by Acerta Pharma B.V. and is marketed under the trade name CALQUENCE. It falls under the pharmacological class of kinase inhibitors, specifically targeting Bruton tyrosine kinase. This compound has received regulatory approval for the treatment of adult patients with mantle cell lymphoma who have undergone at least one prior therapy .
The synthesis of acalabrutinib maleate involves several key steps that optimize the compound's solubility and stability. The process typically begins with the synthesis of acalabrutinib, which can be achieved through various synthetic routes, including asymmetric synthesis techniques that yield high purity and enantiomeric excess.
Acalabrutinib maleate has a complex molecular structure characterized by its active moiety, acalabrutinib, which includes a 3-aminopyridine core linked to various functional groups that confer its biological activity. The molecular formula of acalabrutinib is , while that of the maleate salt includes additional components from maleic acid.
The chemical behavior of acalabrutinib maleate can be analyzed through various reactions:
Acalabrutinib functions by selectively inhibiting Bruton tyrosine kinase through covalent bonding to a specific cysteine residue (Cys481) in the enzyme's active site. This inhibition disrupts downstream signaling pathways essential for B-cell receptor signaling, leading to reduced proliferation and survival of malignant B cells.
Acalabrutinib maleate is primarily used in clinical settings for:
Its development reflects a growing trend towards precision medicine in oncology, emphasizing targeted therapies that minimize off-target effects while maximizing therapeutic efficacy .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3